IKK epsilon-IN-1

Description

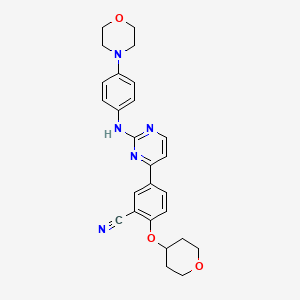

Structure

3D Structure

Propriétés

IUPAC Name |

5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWABTWGSXHTHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IKK epsilon-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK epsilon (IKKε), also known as IκB kinase epsilon or IKBKE, is a non-canonical IκB kinase that plays a pivotal role in innate immunity, inflammation, and oncogenesis. Unlike the canonical IKKα and IKKβ kinases that are central to NF-κB activation, IKKε and its homolog TANK-binding kinase 1 (TBK1) are key regulators of the interferon regulatory factor (IRF) signaling pathway, leading to the production of type I interferons. Given its involvement in various pathological processes, including cancer and metabolic diseases, IKKε has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of IKK epsilon-IN-1, a potent dual inhibitor of IKKε and TBK1.

Core Mechanism of Action

This compound, also referred to as TBK1/IKKε-IN-2 or MDK10496, is a small molecule inhibitor that targets the ATP-binding site of IKKε and TBK1, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that are dependent on the kinase activity of IKKε and TBK1.

The primary mechanism of action of this compound involves the suppression of the IRF3/7 signaling pathway. In response to viral infections or other stimuli, IKKε and TBK1 phosphorylate IRF3 and IRF7, leading to their dimerization, nuclear translocation, and subsequent activation of type I interferon gene transcription. By inhibiting IKKε and TBK1, this compound effectively blocks these crucial phosphorylation events, thus abrogating the antiviral and inflammatory responses mediated by type I interferons.

Furthermore, IKKε has been implicated in promoting cell survival and proliferation in certain cancers. The inhibitory action of this compound on IKKε can therefore lead to anti-proliferative effects in cancer cells that are dependent on IKKε signaling.

Biochemical and Cellular Activity

The potency and cellular effects of this compound have been characterized through various biochemical and cell-based assays.

| Target | Assay Type | Metric | Value | ATP Concentration | Reference |

| IKKε | Ulight Kinase Assay | IC50 | 3.9 nM | 10 µM | [1] |

| TBK1 | Ulight Kinase Assay | IC50 | 0.6 nM | 5 µM | [1] |

| TBK1 | Ulight Kinase Assay | IC50 | 2.6 nM | 250 µM | [1] |

| Cell Line | Assay Type | Metric | Value | Reference |

| Panc 02.13 | Proliferation Assay | IC50 | 5 µM | [1] |

Signaling Pathways

IKK epsilon is a critical node in several signaling pathways, most notably the pathway leading to the activation of IRF3 and the production of type I interferons. It can be activated by various upstream signals, including those from Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

Experimental Protocols

Biochemical Kinase Assay (LANCE® Ultra TR-FRET)

This protocol is a representative method for determining the in vitro potency of this compound against IKKε and TBK1.

Objective: To measure the IC50 value of this compound for the inhibition of IKKε and TBK1 kinase activity.

Principle: The LANCE® Ultra assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A ULight™-labeled peptide substrate is phosphorylated by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the phosphorylation of the substrate and thus decrease the FRET signal.

Materials:

-

Recombinant human IKKε or TBK1 enzyme

-

ULight™-labeled peptide substrate (e.g., ULight™-IKKtide)

-

Europium-labeled anti-phospho-IKKtide antibody

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop Solution (e.g., 10 mM EDTA in assay buffer)

-

384-well white microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase (IKKε or TBK1) in assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the ULight™-peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution to each well.

-

Add 5 µL of the Eu-labeled anti-phospho-substrate antibody in detection buffer to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol is a representative method for determining the effect of this compound on the proliferation of cancer cells.

Objective: To measure the IC50 value of this compound for the inhibition of Panc 02.13 cell proliferation.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Materials:

-

Panc 02.13 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Reagent

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Seed Panc 02.13 cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of IKKε and TBK1, effectively blocking the IRF3/7 signaling pathway and exhibiting anti-proliferative effects in cancer cells. The detailed biochemical and cellular characterization of this inhibitor provides a strong foundation for its use as a chemical probe to investigate the roles of IKKε and TBK1 in health and disease, and as a starting point for the development of novel therapeutics targeting these kinases. The experimental protocols outlined in this guide offer a framework for the further evaluation of this compound and other potential inhibitors of this important signaling pathway.

References

The Discovery and Development of IKK epsilon-IN-1: A Dual Inhibitor of TBK1 and IKKε

For researchers, scientists, and drug development professionals, this in-depth technical guide details the discovery and development of IKK epsilon-IN-1, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). This document provides a comprehensive overview of the compound's biological activity, the experimental protocols used for its characterization, and its place within the broader landscape of IKKε inhibitor development.

Introduction to IKK epsilon

IκB kinase epsilon (IKKε), also known as IKKi, is a serine/threonine kinase that plays a crucial role in the innate immune system.[1][2] It is a member of the non-canonical IKK family, which also includes TANK-binding kinase 1 (TBK1).[2] Both IKKε and TBK1 are key regulators of the interferon signaling pathway, which is essential for antiviral defense.[3][4] Upon viral infection, these kinases are activated and phosphorylate transcription factors such as IRF3 and IRF7, leading to the production of type I interferons.[2][5] Beyond its role in immunity, IKKε has been implicated in a variety of cellular processes, including cell proliferation, transformation, and metabolism, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[1][6]

Discovery of this compound

This compound, also known as TBK1/IKKε-IN-2 and MDK10496, was identified as a potent dual inhibitor of both IKKε and TBK1. The discovery of potent and selective inhibitors for the IKK family has been an area of intense research to modulate inflammatory and oncogenic signaling pathways.

Biological Activity

This compound demonstrates high potency against its primary targets, IKKε and TBK1. The inhibitory activity of the compound has been quantified through in vitro kinase assays, with the key data summarized in the table below.

| Target Kinase | Assay Condition | IC50 (nM) |

| IKKε | 10 µM ATP | 3.9 |

| TBK1 | 5 µM ATP | 0.6 |

| TBK1 | 250 µM ATP | 2.6 |

Data sourced from Muvaffak A, et al. Mol Cancer Res. 2014.[7][8]

The compound also exhibits activity in cell-based assays, inhibiting the proliferation of the Panc 02.13 pancreatic cancer cell line with an IC50 of 5 µM.[8]

Experimental Protocols

This section details the methodologies employed in the characterization of this compound.

In Vitro Kinase Assay (Ulight)

The inhibitory activity of this compound against IKKε and TBK1 was determined using a Ulight kinase assay.[8] This assay measures the phosphorylation of a synthetic peptide substrate by the target kinase.

Materials:

-

Recombinant IKKε or TBK1 enzyme

-

Ulight-labeled peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Assay buffer

-

384-well plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant kinase, and Ulight-labeled peptide substrate in the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP at the desired concentration (e.g., 10 µM for IKKε, 5 µM or 250 µM for TBK1).

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add a europium-labeled anti-phospho-substrate antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader to measure the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (CellTiter-Glo)

The effect of this compound on cancer cell proliferation was assessed using the CellTiter-Glo luminescent cell viability assay.[8]

Materials:

-

Panc 02.13 pancreatic cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well plates

-

CellTiter-Glo reagent

-

Luminometer

Procedure:

-

Seed Panc 02.13 cells into a 96-well plate at a density of 2,000 to 5,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Treat the cells with the different concentrations of the inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) and a vehicle control (DMSO).

-

Incubate the cells for 4 days at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Development Workflow

The following diagrams illustrate the signaling pathway of IKKε and a typical workflow for the discovery and development of an inhibitor like this compound.

Figure 1: Simplified signaling pathway of IKKε and TBK1 in the innate immune response and the point of intervention for this compound.

Figure 2: A generalized workflow for the discovery and development of a kinase inhibitor like this compound.

Conclusion

This compound is a potent dual inhibitor of IKKε and TBK1, demonstrating significant activity in both biochemical and cell-based assays. Its discovery adds to the growing arsenal of chemical tools available to probe the function of these important kinases and highlights a potential therapeutic strategy for diseases driven by aberrant inflammatory and oncogenic signaling. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this class of inhibitors.

References

- 1. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Function and Core Principles of IKK epsilon-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK epsilon-IN-1, also cataloged as TBK1/IKKε-IN-1, is a potent and specific small molecule inhibitor targeting the non-canonical IκB kinases, IKK epsilon (IKKε, also known as IKBKE) and TANK-binding kinase 1 (TBK1). These kinases are pivotal regulators of the innate immune system, particularly in the signaling cascades that lead to the production of type I interferons. This technical guide provides a comprehensive overview of the function, mechanism of action, and key quantitative data related to this compound. It also details the experimental protocols for its characterization and offers visual representations of the relevant signaling pathways and experimental workflows.

Introduction to IKK epsilon and TBK1

IKK epsilon and TBK1 are serine/threonine kinases that share a high degree of homology and play crucial, often redundant, roles in the innate immune response. They are key components of the signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, IKKε and TBK1 phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and IRF7. This leads to their dimerization and translocation to the nucleus, where they induce the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β).[1] Beyond their roles in immunity, IKKε and TBK1 have been implicated in various cellular processes, including autophagy, cell proliferation, and oncogenesis, making them attractive targets for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1]

This compound: A Dual Inhibitor

This compound is a dual inhibitor of both IKKε and TBK1. Its primary function is to block the catalytic activity of these kinases, thereby preventing the downstream signaling events they mediate.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of IKKε and TBK1, preventing the binding of ATP and subsequent phosphorylation of their substrates. This inhibition effectively halts the signal transduction cascade that leads to the activation of IRF3/7 and the production of type I interferons.

Quantitative Data

The following table summarizes the key quantitative data for this compound, identified as Compound 274 in patent US20160376283 A1.

| Target | Assay Type | IC50 (nM) | Reference |

| IKK epsilon (IKKε) | Biochemical Assay | < 100 | |

| TBK1 | Biochemical Assay | < 100 |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the PRR-mediated type I interferon production pathway. The following diagram illustrates the points of inhibition.

Experimental Protocols

The following are representative protocols for the characterization of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant IKKε and TBK1.

Materials:

-

Recombinant human IKKε and TBK1 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Kinase substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the kinase substrate, and the diluted this compound. Include controls with DMSO only (no inhibitor) and no enzyme (background).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Type I Interferon Production

Objective: To assess the ability of this compound to inhibit the production of type I interferons in a cellular context.

Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes)

-

Cell culture medium and supplements

-

A stimulant of the TLR or RLR pathway (e.g., lipopolysaccharide (LPS) for TLR4, poly(I:C) for TLR3/RIG-I)

-

This compound (dissolved in DMSO)

-

ELISA kit for human IFN-β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with the chosen PAMP (e.g., LPS or poly(I:C)) for a specified time (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Measure the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on interferon production.

Conclusion

This compound is a valuable research tool for investigating the roles of IKKε and TBK1 in cellular signaling. As a potent dual inhibitor, it effectively blocks the production of type I interferons by targeting the catalytic activity of these key kinases. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of inhibiting the IKKε/TBK1 axis in various diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.

References

An In-depth Technical Guide to the IKK Epsilon (IKKε/IKBKE) Signaling Pathway and its Inhibition by IKK epsilon-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IKK kinase that has emerged as a critical regulator of innate immunity, oncogenesis, and metabolic signaling. Its multifaceted role in phosphorylating key transcription factors and signaling proteins has positioned it as a compelling therapeutic target for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the IKKε signaling pathway, its mechanism of action, and the characteristics of the inhibitor IKK epsilon-IN-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

The IKK Epsilon Signaling Pathway: A Central Hub in Cellular Regulation

IKKε, along with its homolog TBK1, functions as a key node in signal transduction cascades initiated by a variety of stimuli, including cytokines, Toll-like receptor (TLR) ligands, and the activation of certain oncoproteins.[1][2] While constitutively expressed in some tissues like the pancreas and spleen, IKKε expression can be induced by pro-inflammatory signals in many cell types.[3]

The activation of IKKε is a tightly regulated process involving trans-autophosphorylation at Serine 172 in its activation loop and requires the formation of complexes with scaffold proteins such as TANK, NAP1, and SINTBAD.[4][5] Once activated, IKKε phosphorylates a diverse array of substrates, thereby propagating downstream signaling events.

Key Downstream Effectors and Cellular Outcomes:

-

Innate Immunity: IKKε is essential for the production of type I interferons (IFNs) in response to viral infections.[1][6] It directly phosphorylates and activates the transcription factors IRF3 and IRF7, leading to their dimerization, nuclear translocation, and the subsequent transcription of IFN-α and IFN-β genes.[3][4][6]

-

Inflammation and NF-κB Signaling: While not essential for canonical NF-κB activation, IKKε can modulate this pathway through several mechanisms. It can phosphorylate the NF-κB subunit p65/RelA, TRAF2, and the tumor suppressor CYLD, thereby influencing the expression of NF-κB target genes.[1][3]

-

Oncogenesis: Overexpression of IKKε has been implicated in several cancers, including breast, prostate, and pancreatic cancer.[4][6] Its oncogenic functions are mediated through the activation of pro-survival pathways, including those involving Akt, GSK3α, and the transcription factor C/EBP-β, which can drive the expression of cytokines like IL-6.[1][4]

-

Metabolic Regulation: IKKε plays a role in metabolic diseases, with IKKε knockout mice showing altered susceptibility to high-fat diet-induced obesity.[1]

Below is a diagram illustrating the central role of IKKε in these signaling pathways.

This compound: A Potent Inhibitor of IKKε

This compound is a small molecule inhibitor of IKKε. It is a white solid with the molecular formula C26H27N5O3.[7] In some literature and commercial sources, this compound is referred to as TBK1/IKKε-IN-2.[3][8] It functions as a dual inhibitor of both IKKε and the closely related kinase TBK1.

Quantitative Data for this compound (TBK1/IKKε-IN-2)

| Target | Assay Type | ATP Concentration | IC50 | Reference |

| TBK1 | Ulight Kinase Assay | 5 µM | 0.6 nM | |

| TBK1 | Ulight Kinase Assay | 250 µM | 2.6 nM | |

| IKKε | Ulight Kinase Assay | 10 µM | 3.9 nM | |

| Panc 02.13 Cells | Cell Proliferation Assay | N/A | 5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the IKKε signaling pathway and the characterization of its inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general ADP-Glo™ Kinase Assay and is suitable for measuring the activity of IKKε and the potency of its inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IKKε (e.g., from Sino Biological, Cat# I04-10G).[7]

-

IKKε substrate (e.g., a peptide substrate like IRF3-derived peptide).

-

This compound or other inhibitors.

-

ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101).[7]

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

384-well plates.

-

Luminometer.

Procedure:

-

Prepare Reagents: Dilute the IKKε enzyme, substrate, ATP, and inhibitor to their desired concentrations in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µl of inhibitor (or DMSO for control).

-

2 µl of IKKε enzyme.

-

2 µl of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[7]

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[7]

-

Data Acquisition: Read the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol is based on the method used to determine the IC50 of TBK1/IKKε-IN-2 in Panc 02.13 pancreatic cancer cells.

Materials:

-

Panc 02.13 cells (or other relevant cell line).

-

Complete cell culture medium.

-

This compound.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Plate Panc 02.13 cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in complete medium.

-

Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM). Add the diluted inhibitor to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells with the inhibitor for 4 days at 37°C.

-

Cell Viability Measurement: On day 5, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the CellTiter-Glo® reagent to each well, incubating for a short period, and then measuring the luminescence.

-

Data Analysis: Plot the luminescence signal (proportional to the number of viable cells) against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Immunoprecipitation and Western Blotting for Protein-Protein Interactions

This protocol can be used to investigate the interaction of IKKε with its binding partners.

Materials:

-

Cells expressing tagged versions of the proteins of interest (e.g., V5-tagged IKKε and FLAG-tagged binding partner).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

-

Anti-FLAG agarose beads (or antibody for immunoprecipitation followed by Protein A/G beads).

-

Wash buffer (lysis buffer with lower detergent concentration).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the protein tags (e.g., anti-V5 and anti-FLAG).

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer on ice.

-

Clarification: Centrifuge the lysates to pellet cellular debris.

-

Immunoprecipitation: Incubate the cleared lysates with anti-FLAG agarose beads overnight at 4°C with gentle rotation.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the V5 and FLAG tags to detect the co-immunoprecipitated proteins.

Conclusion

The IKKε signaling pathway is a complex and crucial network that governs fundamental cellular processes. Its dysregulation is implicated in a variety of human diseases, making it a prime target for therapeutic intervention. The inhibitor this compound has demonstrated potent inhibition of IKKε and its homolog TBK1, providing a valuable tool for dissecting the roles of these kinases and for developing novel therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the IKKε pathway and to characterize the efficacy of its inhibitors. Future research in this area will undoubtedly continue to uncover the intricate mechanisms of IKKε signaling and pave the way for innovative treatments for cancer, inflammatory diseases, and other conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. IκB-Kinase-epsilon (IKKε) over-expression promotes the growth of prostate cancer through the C/EBP-β dependent activation of IL-6 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]

- 6. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 8. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]

The Role of IKK Epsilon-IN-1 in the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase epsilon (IKKε), also known as IKBKE, is a serine/threonine kinase that plays a pivotal, albeit complex, role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While the canonical NF-κB pathway is primarily orchestrated by the IKKα/IKKβ/NEMO complex, IKKε, along with its homolog TANK-binding kinase 1 (TBK1), functions as a non-canonical IKK. These kinases are integral to innate immunity, inflammation, and oncology, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of IKK epsilon's role in the NF-κB pathway, with a specific focus on the inhibitory effects of IKK epsilon-IN-1, a potent dual inhibitor of IKKε and TBK1.

IKK Epsilon in NF-κB Signaling

IKKε contributes to the activation and fine-tuning of the NF-κB pathway through multiple mechanisms. It can be activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as microbial products such as lipopolysaccharide (LPS)[1]. While not essential for the initial degradation of IκBα, a key step in canonical NF-κB activation, IKKε is believed to influence NF-κB signaling downstream of IκBα degradation[1].

One of the primary mechanisms by which IKKε modulates NF-κB activity is through the direct phosphorylation of the p65/RelA subunit of NF-κB at serine 536[2]. This phosphorylation event is thought to enhance the transactivation potential of p65, thereby promoting the expression of a specific subset of NF-κB target genes involved in inflammation and cell survival[1].

Furthermore, IKKε can phosphorylate other key signaling molecules within the NF-κB cascade. For instance, it has been shown to phosphorylate the tumor suppressor CYLD, inhibiting its deubiquitinase activity and consequently promoting NF-κB signaling and cell transformation. IKKε also targets TRAF2, leading to its K63-linked ubiquitination and enhanced NF-κB activity[3].

This compound: A Dual Inhibitor of IKKε and TBK1

This compound, also known as TBK1/IKKε-IN-2 and MDK10496, is a potent small molecule inhibitor of both IKKε and its closely related kinase, TBK1[4][5]. Due to the high degree of homology in the kinase domains of IKKε and TBK1, many inhibitors exhibit dual activity.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Target | Parameter | Value | ATP Concentration | Reference |

| Biochemical Kinase Assay | IKKε | IC50 | 3.9 nM | 10 µM | [6] |

| Biochemical Kinase Assay | TBK1 | IC50 | 0.6 nM | 5 µM | [6] |

| Biochemical Kinase Assay | TBK1 | IC50 | 2.6 nM | 250 µM | [6] |

| Cellular Proliferation Assay (Panc 02.13 cells) | - | IC50 | 5 µM | - | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the NF-κB signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of IKK epsilon inhibitors. The following sections outline protocols for a biochemical kinase assay, a cellular NF-κB reporter assay, and a western blot analysis for p65 phosphorylation.

Biochemical IKKε/TBK1 Kinase Assay (Ulight™ Format)

This protocol is adapted from the methodology used to determine the IC50 values of this compound[6].

Materials:

-

Recombinant human IKKε and TBK1 enzymes

-

Ulight™-labeled peptide substrate

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the IKKε or TBK1 enzyme and the Ulight™-labeled peptide substrate in assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiation of Kinase Reaction: Add the ATP and Ulight™-labeled substrate solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the europium-labeled anti-phospho-substrate antibody in a stop/detection buffer.

-

Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding, and then read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

-

HEK293 or THP-1 cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium

-

NF-κB stimulus (e.g., TNF-α or LPS)

-

This compound (or other test compounds)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Allow the cells to express the reporters for 24-48 hours.

-

Compound Treatment: Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a defined period (e.g., 6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Western Blot for Phospho-p65 (Ser536)

This method is used to directly assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium

-

NF-κB stimulus (e.g., 20 ng/mL TNF-α)

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-p65 (Ser536). After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

Conclusion

IKK epsilon is a significant modulator of the NF-κB signaling pathway, with implications in various disease states. The development of potent inhibitors like this compound provides valuable tools for dissecting the intricate roles of IKKε and TBK1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this important kinase. Rigorous and well-controlled experiments, utilizing the methodologies outlined herein, are essential for advancing our knowledge of IKKε biology and for the potential development of novel therapeutics.

References

- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

The Dual Role of IKK epsilon-IN-1 in Modulating the Interferon Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of IKK epsilon-IN-1, a potent dual inhibitor of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). We delve into its mechanism of action and its profound impact on the type I interferon (IFN) signaling pathway. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions to facilitate further research and drug development efforts targeting innate immune and inflammatory pathways.

Introduction to IKK epsilon and TBK1

IκB kinase epsilon (IKKε, also known as IKBKE) and TANK-binding kinase 1 (TBK1) are non-canonical IκB kinases that play a pivotal role in the innate immune system.[1] They are essential for the production of type I interferons (IFN-α and IFN-β) in response to viral and bacterial infections.[2] Upon activation by upstream sensors of pathogen-associated molecular patterns (PAMPs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), IKKε and TBK1 phosphorylate and activate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[2][3] This phosphorylation event leads to their dimerization and translocation to the nucleus, where they induce the transcription of the IFN-β gene and other interferon-stimulated genes (ISGs).[3] Given their central role in orchestrating the antiviral response, IKKε and TBK1 have emerged as attractive therapeutic targets for various inflammatory diseases and cancers.

This compound: A Dual Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and dual activity against both IKKε and TBK1. Its chemical and physical properties are summarized below.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₇N₅O₃ |

| Molecular Weight | 457.53 g/mol |

| CAS Number | 1292310-49-6 |

In Vitro Inhibitory Activity

This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against its target kinases. The following table summarizes the reported IC₅₀ values.

| Target Kinase | IC₅₀ (nM) | Assay Conditions |

| IKKε | 3.9 | Ulight kinase assay (10 µM ATP) |

| TBK1 | 0.6 | Ulight kinase assay (5 µM ATP) |

| TBK1 | 2.6 | Ulight kinase assay (250 µM ATP) |

Mechanism of Action: Inhibition of the Interferon Response

This compound exerts its biological effects by directly inhibiting the kinase activity of IKKε and TBK1, thereby blocking the downstream signaling cascade that leads to type I interferon production.

Signaling Pathway

The following diagram illustrates the canonical pathway leading to IFN-β production and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC₅₀ of this compound against IKKε or TBK1.

Materials:

-

Recombinant human IKKε or TBK1 enzyme

-

Kinase substrate (e.g., IRF3-derived peptide)

-

This compound (serially diluted)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

IFN-β Promoter Reporter Assay

This cell-based assay measures the ability of this compound to inhibit the activation of the IFN-β promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

IFN-β promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Poly(I:C) (or other PAMP to stimulate the pathway)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with Poly(I:C) for 6-8 hours to induce the interferon response.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Determine the effect of this compound on IFN-β promoter activity.

Western Blot for IRF3 Phosphorylation

This assay directly assesses the inhibition of IKKε/TBK1-mediated phosphorylation of their direct substrate, IRF3.

Materials:

-

A549 cells (or other responsive cell line)

-

Sendai virus (or other viral mimic)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Plate A549 cells and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour.

-

Infect the cells with Sendai virus for the indicated time to stimulate IRF3 phosphorylation.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, and β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

Conclusion

This compound is a valuable research tool for dissecting the roles of IKKε and TBK1 in innate immunity and other cellular processes. Its potent dual inhibitory activity makes it a strong candidate for further investigation as a therapeutic agent in diseases driven by excessive type I interferon production or aberrant IKKε/TBK1 signaling. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this inhibitor.

References

- 1. Figure 1 from Are the IKKs and IKK-related kinases TBK1 and IKK-epsilon similarly activated? | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]

- 3. IκB kinase ε (IKKε) regulates the balance between type I and type II interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

IKK epsilon-IN-1: A Technical Guide to a Dual Inhibitor of TBK1 and IKKε

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IKK epsilon-IN-1, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These two non-canonical IκB kinases are critical regulators of innate immunity, inflammation, and cellular transformation, making them attractive targets for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer. This document details the mechanism of action of this compound, its inhibitory potency, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways governed by TBK1 and IKKε and outlines experimental workflows for inhibitor assessment.

Introduction to TBK1 and IKKε: Key Regulators of Innate Immunity and Beyond

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are serine/threonine kinases that play a pivotal, often redundant, role in the innate immune system.[1] They are central to the signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[1] Upon activation, TBK1 and IKKε phosphorylate and activate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to the production of type I interferons (IFN-α/β).[2][3][4]

Beyond their well-established role in antiviral immunity, TBK1 and IKKε are implicated in a broader range of cellular processes, including:

-

NF-κB Signaling: While not part of the canonical IKK complex, TBK1 and IKKε can influence NF-κB signaling through various mechanisms, including the phosphorylation of adaptor proteins.[2]

-

Oncogenesis: Aberrant activation of TBK1 and IKKε has been linked to the development and progression of several cancers by promoting cell survival, proliferation, and metabolic reprogramming.[5]

-

Autophagy: These kinases are involved in the regulation of autophagy, a fundamental cellular process for recycling cellular components and eliminating intracellular pathogens.

The overlapping and distinct functions of TBK1 and IKKε make them compelling targets for the development of small molecule inhibitors. Dual inhibition is often pursued to achieve a more comprehensive blockade of their downstream signaling pathways.

This compound: A Potent Dual Inhibitor

This compound, also referred to as TBK1/IKKε-IN-2, has been identified as a potent, dual inhibitor of both TBK1 and IKKε.[6] This small molecule provides a valuable tool for dissecting the biological roles of these kinases and represents a promising scaffold for the development of therapeutic agents.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in biochemical assays. The following table summarizes the reported IC50 values.

| Target | IC50 (nM) | ATP Concentration | Assay Type | Reference |

| TBK1 | 0.6 | 5 µM | Ulight kinase assay | [6] |

| TBK1 | 2.6 | 250 µM | Ulight kinase assay | [6] |

| IKKε | 3.9 | 10 µM | Ulight kinase assay | [6] |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. However, initial reports suggest selectivity over the canonical IKKs, IKKα and IKKβ.

Another well-characterized dual TBK1/IKKε inhibitor, MRT67307 , exhibits IC50 values of 19 nM for TBK1 and 160 nM for IKKε. It also shows inhibitory activity against ULK1 and ULK2 with IC50s of 45 nM and 38 nM, respectively.

Signaling Pathways of TBK1 and IKKε

The signaling pathways initiated by TBK1 and IKKε are complex and interconnected. The following diagrams illustrate the core signaling cascades.

Caption: Simplified signaling pathway of TBK1 and IKKε activation and downstream effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound and its effects on TBK1/IKKε signaling.

Biochemical Kinase Assay (Ulight™ Homogeneous Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

ULight™-labeled peptide substrate (e.g., ULight™-MBP)

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

This compound (or other test compounds)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection buffer

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of recombinant TBK1 or IKKε enzyme diluted in kinase reaction buffer.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of ULight™-labeled substrate and ATP in kinase reaction buffer.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Detection:

-

Stop the reaction by adding 5 µL of detection buffer containing EDTA.

-

Add 5 µL of the Europium-labeled anti-phospho-substrate antibody diluted in detection buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Caption: Workflow for the Ulight™ biochemical kinase assay.

Cell-Based Assay for IRF3 Phosphorylation (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of IRF3 in cells stimulated to activate the TBK1/IKKε pathway.

Materials:

-

Cell line responsive to TLR or RLR agonists (e.g., HEK293T, THP-1, or A549 cells)

-

TLR3 agonist (e.g., poly(I:C)) or Sendai virus (SeV)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-phospho-TBK1 (Ser172), anti-total TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a TLR/RLR agonist (e.g., poly(I:C) or SeV) for the appropriate time to induce IRF3 phosphorylation (typically 3-6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total IRF3 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Caption: Workflow for Western blot analysis of IRF3 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of TBK1 and IKKε in health and disease. Its high potency as a dual inhibitor allows for the effective interrogation of signaling pathways dependent on these kinases. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the activity and cellular effects of this compound and other related inhibitors. As our understanding of the intricate functions of TBK1 and IKKε continues to expand, selective and potent inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a variety of human diseases.

References

- 1. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Increased IKKϵ protein stability ensures efficient type I interferon responses in conditions of TBK1 deficiency [frontiersin.org]

- 3. Involvement of TBK1 and IKKepsilon in lipopolysaccharide-induced activation of the interferon response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Activity of IKK epsilon-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK epsilon-IN-1, also known as TBK1/IKKε-IN-2, is a potent small molecule inhibitor targeting the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases are critical nodes in innate immune signaling, orchestrating antiviral responses through the activation of interferon regulatory factors (IRFs). Beyond their roles in immunity, TBK1 and IKKε have been identified as key players in oncogenesis, promoting cell survival, proliferation, and mediating resistance to cancer therapies. This document provides a comprehensive technical overview of the biological activity of this compound, presenting quantitative data on its inhibitory potency, detailing the experimental protocols for its characterization, and visualizing its mechanism of action within relevant signaling pathways.

Introduction to IKKε and TBK1 Signaling

The inhibitor of nuclear factor kappa-B (NF-κB) kinase (IKK) family comprises the canonical kinases IKKα and IKKβ, and the non-canonical, IKK-related kinases, TBK1 and IKKε.[1] While the canonical IKKs are central to NF-κB activation in response to pro-inflammatory stimuli, TBK1 and IKKε have distinct yet overlapping functions, primarily in the innate immune response to pathogens.[1][2]

Upon recognition of viral or bacterial components by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) or cytosolic sensors like STING, a signaling cascade is initiated that leads to the activation of TBK1 and IKKε.[3] These kinases then phosphorylate key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to their dimerization and nuclear translocation.[4][5] In the nucleus, they drive the expression of type I interferons (e.g., IFN-β), which establish an antiviral state.[4][5] Additionally, TBK1 and IKKε can contribute to NF-κB activation and are implicated in other cellular processes such as autophagy and cell survival, partly through the activation of AKT.[3][6]

The aberrant activation of TBK1 and IKKε has been linked to the pathogenesis of various cancers, including breast and pancreatic cancer, where they promote tumor cell survival and proliferation.[2][4] This has made them attractive targets for therapeutic intervention.

Quantitative Inhibitor Activity

This compound is a dual inhibitor with nanomolar potency against both IKKε and its closely related homolog, TBK1. The inhibitory activity has been characterized using biochemical and cellular assays.

| Target Kinase | Assay Type | ATP Concentration | IC₅₀ (nM) | Reference |

| IKKε | Biochemical (ULight Kinase Assay) | 10 µM | 3.9 | [7][8] |

| TBK1 | Biochemical (ULight Kinase Assay) | 5 µM | 0.6 | [7][8] |

| TBK1 | Biochemical (ULight Kinase Assay) | 250 µM | 2.6 | [7][8] |

| Cell Line | Assay Type | Parameter Measured | IC₅₀ (µM) | Reference |

| Panc 02.13 (Pancreatic Cancer) | Cell-Based | Proliferation / Viability | 5 | [7][8] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of TBK1 and IKKε. This prevents the phosphorylation of their downstream substrates, thereby blocking key signaling pathways involved in innate immunity and cancer cell survival. The primary pathway affected is the activation of IRF3, which is crucial for type I interferon production.

Diagram: Innate Immune Signaling Pathway Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 6. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

Unlocking Therapeutic Avenues: A Technical Guide to IKK epsilon-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IκB kinase that has emerged as a significant therapeutic target in a range of diseases, most notably in oncology and inflammatory disorders.[1][2] Functioning as a key regulator of innate immunity, cell proliferation, and survival, its aberrant activity is implicated in the pathogenesis of various cancers and inflammatory conditions. This technical guide provides an in-depth overview of IKK epsilon-IN-1 (also identified as TBK1/IKKε-IN-2 and MDK10496), a potent dual inhibitor of IKKε and TANK-binding kinase 1 (TBK1), detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the IKKε signaling pathway.

Core Concepts: IKKε and TBK1 Signaling

IKKε and its homolog TBK1 are central players in intracellular signaling cascades that orchestrate immune and inflammatory responses.[2][3] They are key kinases in the pathways leading to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), which are critical for the production of type I interferons and other inflammatory mediators.[2][4]

Dysregulation of these pathways is a hallmark of numerous diseases. In cancer, for instance, IKKε has been identified as an oncogene, with its overexpression promoting tumor growth and survival in breast cancer, prostate cancer, and melanoma.[2][5] Similarly, in inflammatory diseases, the IKKε/TBK1 axis is implicated in the chronic inflammation that drives conditions like rheumatoid arthritis and metabolic disorders.[6]

This compound, by potently inhibiting both IKKε and TBK1, offers a valuable tool to probe the function of these kinases and a promising starting point for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Biochemical Activity of this compound | |

| Target | IC50 (nM) |

| IKKε (at 10 µM ATP) | 3.9[7][8] |

| TBK1 (at 5 µM ATP) | 0.6[7][8] |

| TBK1 (at 250 µM ATP) | 2.6[7][8] |

| Cell-Based Activity of this compound | |

| Cell Line | IC50 (µM) |

| Panc 02.13 (Pancreatic Cancer) | 5[7][8] |

Mechanism of Action

The observed increase in the IC50 value for TBK1 at a higher ATP concentration strongly suggests that this compound acts as an ATP-competitive inhibitor.[7][8] This mechanism is common for many kinase inhibitors, where the compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

To further confirm the ATP-competitive mechanism of inhibition, an ATP competition assay can be performed. This involves measuring the IC50 of the inhibitor at various concentrations of ATP. For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increase in ATP concentration.

The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity, independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[1][9][10]

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate (ATP in this case).

-

Km is the Michaelis-Menten constant of the enzyme for the substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (ULight™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of IKKε and TBK1.

Materials:

-

Recombinant human IKKε or TBK1 enzyme

-

ULight™-labeled substrate peptide (e.g., ULight™-IKKtide)

-

Europium-labeled anti-phospho-substrate antibody

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 10 mM EDTA in assay buffer)

-

384-well low-volume white microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x solution of the kinase (e.g., 2 nM final concentration) in assay buffer to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Prepare a 2x substrate/ATP mix in assay buffer (e.g., 100 nM ULight™-IKKtide and 20 µM ATP for IKKε).

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of stop solution.

-

Add 5 µL of a 4x solution of the Europium-labeled anti-phospho-substrate antibody in detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed Panc 02.13 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the cells for 72-96 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Simplified IKKε/TBK1 signaling pathway.

Experimental Workflow

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. mdpi.com [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. IκB kinase ɛ (IKKɛ): A therapeutic target in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TBK1/IKKε-IN-2 | IκB/IKK | TargetMol [targetmol.com]

- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. PharmaOnco™ Panc 02.13 Cancer Cell Line - Creative Biolabs [creative-biolabs.com]

- 13. atcc.org [atcc.org]

- 14. ATCC Panc 02.13; Pancreas Adenocarcinoma; Human (Homo sapiens), Quantity: | Fisher Scientific [fishersci.com]

- 15. atcc.org [atcc.org]

The Structural Basis of IKKε Inhibition by IKKε-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IκB kinase epsilon (IKKε), also known as IKBKE, is a non-canonical IκB kinase that plays a pivotal role in the innate immune response, particularly in the activation of antiviral signaling pathways.[1][2][3] Its involvement in oncogenic processes, particularly in breast cancer, has also been well-documented, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth analysis of the structural basis for the inhibition of IKKε by the selective inhibitor IKKε-IN-1, also known as TBK1/IKKε-IN-2. We will delve into the quantitative aspects of this inhibition, detail relevant experimental methodologies, and visualize the complex signaling pathways in which IKKε participates.

IKKε Structure and Function

IKKε is a serine/threonine kinase that shares structural homology with other members of the IKK family, including the canonical kinases IKKα and IKKβ, and the related non-canonical kinase TBK1.[1] The kinase domain of IKKε is responsible for its catalytic activity, which involves the phosphorylation of key downstream targets such as the transcription factors IRF3 and IRF7, leading to the production of type I interferons.[1][6][7] IKKε can also modulate the NF-κB signaling pathway through various mechanisms, including the phosphorylation of p65/RelA.[1][5]

IKKε-IN-1: A Potent Inhibitor

IKKε-IN-1 (also marketed as TBK1/IKKε-IN-2) is a small molecule inhibitor that demonstrates high potency against IKKε. While it also inhibits the closely related kinase TBK1, it serves as a valuable tool for probing the function of these kinases.

Quantitative Inhibition Data

The inhibitory activity of IKKε-IN-1 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | ATP Concentration |

| IKKε-IN-1 (TBK1/IKKε-IN-2) | IKKε | 3.9 | Ulight kinase assay | 10 µM |

| IKKε-IN-1 (TBK1/IKKε-IN-2) | TBK1 | 0.6 | Ulight kinase assay | 5 µM |